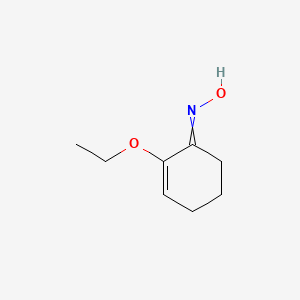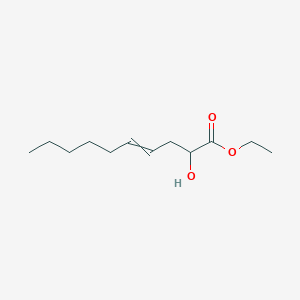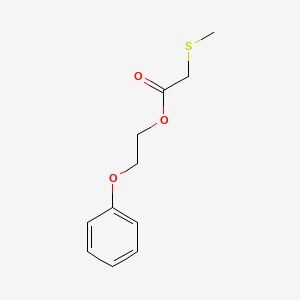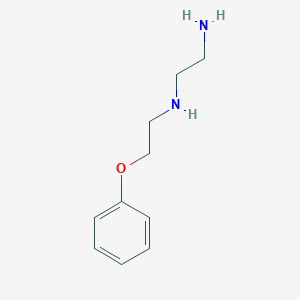![molecular formula C17H22O4P2 B14614419 Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester CAS No. 58263-57-3](/img/structure/B14614419.png)
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The Michaelis-Arbuzov reaction is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
Aplicaciones Científicas De Investigación
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, its phosphonic acid group can form strong coordination bonds with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a diphenylphosphinyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Contains a benzyl group instead of a diphenylphosphinyl group.
Uniqueness
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is unique due to its diphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and binding properties are advantageous .
Propiedades
Número CAS |
58263-57-3 |
|---|---|
Fórmula molecular |
C17H22O4P2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
[diethoxyphosphorylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O4P2/c1-3-20-23(19,21-4-2)15-22(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
DGYOOFNJZDQAOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)




